![molecular formula C9H14N2O2S B13484682 N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
N-[3-(1-Aminoethyl)phenyl]methanesulfonamide
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Overview
Description
N-[3-(1-Aminoethyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C9H14N2O2S. It is often used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an aminoethyl group attached to a phenyl ring, and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Aminoethyl)phenyl]methanesulfonamide typically involves the reaction of 3-(1-aminoethyl)aniline with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Aminoethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(3-Aminomethyl-phenyl)methanesulfonamide, and similar sulfonamide derivatives, have a variety of applications in pharmaceutical and biochemical research, material science, and environmental chemistry .
Pharmaceutical Development
- Neurological disorders N-(3-Aminomethyl-phenyl)methanesulfonamide serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders .
- Chiral Resolution N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives are used in chiral resolution methods, which are important for separating stereoisomers of drugs. This is because different isomers can have varying levels of activity . For example, in some instances, one isomer may have a higher bactericidal effect than others .
- TRPV1 Antagonists N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives are used as vanilloid receptor antagonists, specifically targeting TRPV1. These antagonists can be used in pharmaceutical compositions for the prevention or treatment of various diseases .
- (R) -N- [1- (3,5-difluoro-4-methanesulfonylamino-phenyl) -ethyl] -3- (2-propyl-6-trifluoromethyl-pyridin-3-yl) -acrylamide is a vanilloid receptor antagonist with potential as a therapeutic agent for skin conditions like pain, neurological disorders, and atopic dermatitis .
Biochemical Research
- Enzyme inhibition and protein interactions N-(3-Aminomethyl-phenyl)methanesulfonamide is used in studies related to enzyme inhibition and protein interactions, helping researchers understand complex biological processes .
- Polo-like kinase 1 (Plk1) inhibitors Plk1 is a mitotic-specific target that is deregulated in human cancers and has been explored for anticancer activity .
Diagnostic Applications
- Medical imaging N-(3-Aminomethyl-phenyl)methanesulfonamide is explored for its potential in creating diagnostic agents that can enhance imaging techniques in medical settings .
Material Science
- Specialty polymers and coatings N-(3-Aminomethyl-phenyl)methanesulfonamide finds applications in the formulation of specialty polymers and coatings, improving their performance and durability .
Environmental Chemistry
- Pollution degradation Researchers utilize N-(3-Aminomethyl-phenyl)methanesulfonamide to study the degradation of pollutants, contributing to the development of more effective environmental remediation strategies .
Other relevant research
Mechanism of Action
The mechanism of action of N-[3-(1-Aminoethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the methanesulfonamide group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-[3-(1-Aminoethyl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:
N-[3-(aminomethyl)phenyl]methanesulfonamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-[3-(1-aminoethyl)phenyl]sulfonamide: Lacks the methanesulfonamide group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-[3-(1-aminoethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13/h3-7,11H,10H2,1-2H3 |
InChI Key |
GUHVSIGNWLMEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)NS(=O)(=O)C)N |
Origin of Product |
United States |
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